molecular formula C8H6N2O4 B3237857 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- CAS No. 139605-33-7

2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-

Cat. No. B3237857
Key on ui cas rn: 139605-33-7
M. Wt: 194.14 g/mol
InChI Key: ADAJNAAIVIRINH-UHFFFAOYSA-N
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Patent
US09035059B2

Procedure details

Potassium carbonate (4.10 g, 29.7 mmol) was added to a solution of 2-chloro-N-(2-hydroxy-3-nitrophenyl)acetamide obtained (5.70 g, 24.7 mmol) in N,N-dimethylformamide (150 mL) while cooling in ice, and the mixture was stirred at room temperature for 5 hr. The mixture was diluted with ethyl acetate, washed with water and brine, and then dried over anhydrous sodium sulfate. The desiccant was filtered off, followed by concentration under reduced pressure. The resulting residue was powdered with chloroform and collected by filtration to afford 8-nitro-2 H-1,4-benzoxazin-3(4 H)-one as a pale orange powder (4.32 g).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
2-chloro-N-(2-hydroxy-3-nitrophenyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl[CH2:8][C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[C:13]=1[OH:21])=[O:10]>CN(C)C=O.C(OCC)(=O)C>[N+:18]([C:14]1[C:13]2[O:21][CH2:8][C:9](=[O:10])[NH:11][C:12]=2[CH:17]=[CH:16][CH:15]=1)([O-:20])=[O:19] |f:0.1.2|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
2-chloro-N-(2-hydroxy-3-nitrophenyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2NC(COC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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